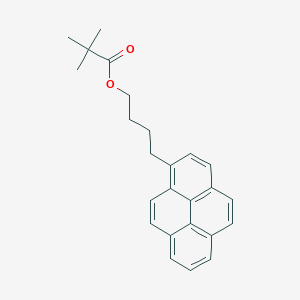
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate is an organic compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and it is known for its photophysical and electronic properties. The compound’s structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate typically involves the esterification of 4-(Pyren-1-YL)butanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrene-1,2-quinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Bromopyrene or nitropyrene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photophysical properties.
Biology: Employed in studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can intercalate between DNA bases, making it useful in studying DNA interactions. Additionally, its fluorescent properties allow it to act as a probe in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Pyren-1-YL)butanoic acid
- 4-(Pyren-1-YL)butanol
- 4-(Pyren-1-YL)butyl acetate
Uniqueness
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate stands out due to its ester linkage, which imparts unique solubility and reactivity properties compared to its analogs. The presence of the 2,2-dimethylpropanoate group also enhances its stability and makes it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
110299-25-7 |
|---|---|
Molekularformel |
C25H26O2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
4-pyren-1-ylbutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H26O2/c1-25(2,3)24(26)27-16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3 |
InChI-Schlüssel |
IFQMHSUPCRTZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
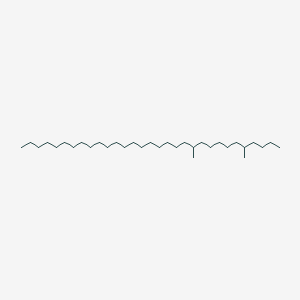
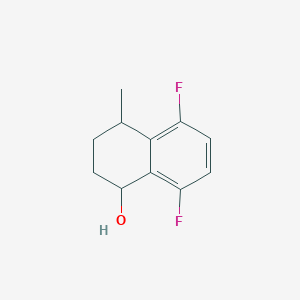
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
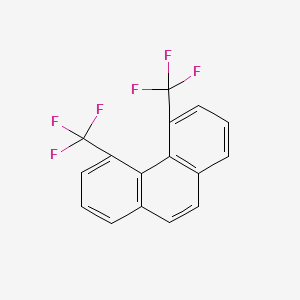
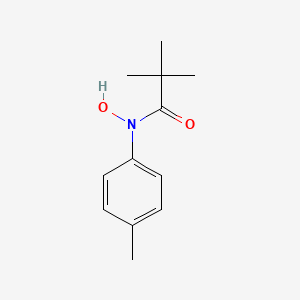
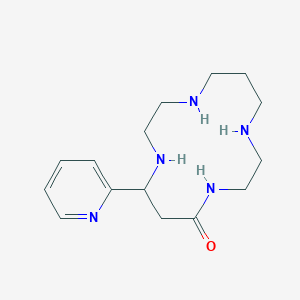
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
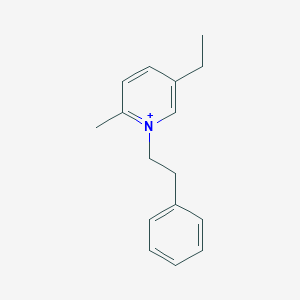
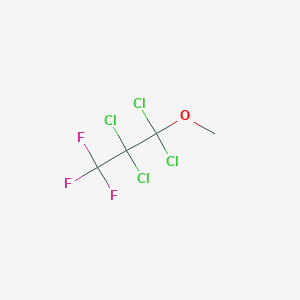
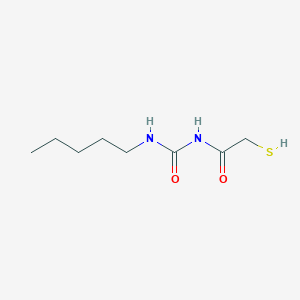

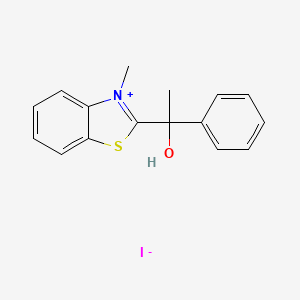
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
